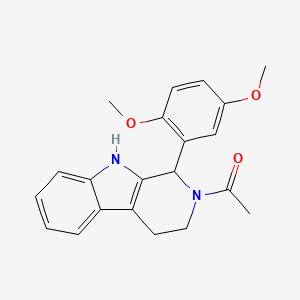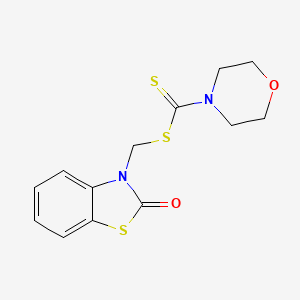![molecular formula C17H20N2O5S B5232299 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of interest is cancer treatment. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
Mécanisme D'action
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide inhibits the activity of an enzyme called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide may be able to slow the growth of cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its ability to reduce inflammation, oxidative stress, and angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Orientations Futures
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 5-amino-2-methoxy-N-(2-methoxyphenyl)benzamide with dimethylsulfamoyl chloride. This reaction produces 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide as a white crystalline solid. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-19(2)25(21,22)12-9-10-15(23-3)13(11-12)17(20)18-14-7-5-6-8-16(14)24-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCEQKDPKNKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)


![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)